7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
説明
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a sulfur atom replacing the carbonyl oxygen at position 2 (2-sulfanylidene). The molecule features a 7-chloro substitution on the quinazolinone ring, a 3-(4-phenylpiperazine-1-carbonyl)phenyl group at position 3, and a hydrogen atom at position 1.
特性
分子式 |
C25H21ClN4O2S |
|---|---|
分子量 |
477.0 g/mol |
IUPAC名 |
7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2,(H,27,33) |
InChIキー |
GJJGETTYYGJXSA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
製品の起源 |
United States |
準備方法
合成経路と反応条件
7-クロロ-3-[3-(4-フェニルピペラジン-1-カルボニル)フェニル]-2-スルファニリデン-1H-キナゾリン-4-オンの合成は通常、キナゾリンオンコアの調製から始まる複数段階を伴います。一般的な方法の1つは、1,2-ジアミン誘導体をスルホニウム塩 と環化するものです。反応条件には、環化プロセスを促進するためにDBU(1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン)などの塩基を使用することがよくあります。次に、フェニルピペラジン部分を、EDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、最終生成物を形成する後の反応によって導入します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターや自動合成プラットフォームの使用により、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、最終生成物の純度を確保します。
化学反応の分析
科学研究への応用
7-クロロ-3-[3-(4-フェニルピペラジン-1-カルボニル)フェニル]-2-スルファニリデン-1H-キナゾリン-4-オンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療的特性について調査されています。
産業: 新素材や化学プロセスの開発に活用されています。
科学的研究の応用
7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
類似化合物の比較
類似化合物
- 1-(4-ブロモフェニル)ピペラジン(pBPP)
- 1-(3-クロロ-4-フルオロフェニル)ピペラジン(3,4-CFPP)
- メチル8-メチル-3-フェニル-8-アザビシクロ[3.2.1]オクタン-4-カルボキシレート(トロパリール)
独自性
これらの類似化合物と比較して、7-クロロ-3-[3-(4-フェニルピペラジン-1-カルボニル)フェニル]-2-スルファニリデン-1H-キナゾリン-4-オンは、キナゾリンオンとフェニルピペラジン部分のユニークな組み合わせにより際立っています。この構造的特徴により、独特な生物活性と治療の可能性が付与され、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Structural Analogues of Quinazolinone Derivatives
Quinazolinones exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Bioactivity and Pharmacological Profiles
- Target Compound : The 4-phenylpiperazine-1-carbonyl group suggests affinity for serotonin (5-HT) or dopamine receptors, similar to antipsychotics like aripiprazole . The 7-chloro group may enhance blood-brain barrier penetration.
- Morpholinyl Analogues: Compounds with morpholinyl substituents (e.g., 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one) exhibit antitumor activity, likely due to inhibition of kinase pathways .
- Piperazine Derivatives: 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone shows broad-spectrum antifungal activity, attributed to the chloroethyl group disrupting fungal membrane integrity .
Chemical and Physical Properties
- Tautomerism : The 2-sulfanylidene group (C=S) in the target compound and its analogues may exhibit thione-thiol tautomerism, influencing hydrogen-bonding interactions with biological targets .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-phenylpiperazine-1-carbonyl chloride to a preformed 3-aminophenyl-quinazolinone intermediate, similar to methods for ethyl 4-[[3-[(2-chlorophenyl)methyl]... carboxylate .
生物活性
7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a novel compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of quinazolinone derivatives often stems from their ability to interact with various biological targets. The presence of the piperazine moiety in this compound enhances its interaction with biological receptors, potentially improving its pharmacological profile. Key mechanisms include:
- Inhibition of Enzymatic Activity : Quinazolinones have been shown to inhibit enzymes like COX and BACE1, which are crucial in inflammatory and neurodegenerative pathways, respectively .
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle, particularly in MCF-7 and HCT-116 cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for 7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one alongside related compounds:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | <10 | |
| Antibacterial | E. coli | 15 | |
| COX Inhibition | COX Enzyme Assay | 12 | |
| BACE1 Inhibition | Enzymatic Assay | 3.7 |
Case Studies
Several studies have highlighted the efficacy of quinazolinone-based compounds in various therapeutic areas:
- Anticancer Activity : In a study by Zhang et al., hybrid compounds containing quinazoline and piperazine moieties were synthesized and evaluated against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value below 10 µM against MCF-7 cells, indicating strong anti-proliferative effects .
- Neuroprotective Effects : Another study investigated the inhibition of BACE1 by quinazolinone derivatives, revealing that the compound exhibited promising results with an IC50 value of 3.7 µM. This suggests potential applications in treating Alzheimer's disease through modulation of amyloid precursor protein processing .
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes also points towards its potential as an anti-inflammatory agent. The IC50 value of 12 µM indicates effective inhibition compared to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology: The synthesis typically involves multi-step reactions. For example, intermediates like 4-chlorobenzaldehyde and methyl thioacetate are reacted to form a thioquinazolinone core, followed by coupling with a piperazine-carbonylphenyl group. Hydrogenation or catalytic methods (e.g., Pd/C) are critical for reducing intermediates . Optimize conditions by adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and stoichiometric ratios (1:1.2 for amine-carbonyl coupling) .
Q. Which analytical techniques are essential for characterizing purity and structure?
- Methodology: Use NMR (¹H/¹³C) to confirm substituent positions (e.g., sulfanylidene at C2, chloro at C7) and HPLC (≥95% purity). Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₆H₂₀ClN₅O₂S, MW 517.98 g/mol). X-ray crystallography resolves 3D conformation, particularly for the quinazolinone core and piperazine-carbonyl interactions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology: Start with in vitro assays targeting receptors linked to the compound’s pharmacophores (e.g., PARP inhibitors for cancer, serotonin receptors for CNS activity). Use IC₅₀ determination via fluorescence-based enzymatic assays (e.g., PARP-1 inhibition at 10 nM–1 µM) and cell viability tests (MTT assay) in BRCA-deficient lines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology: Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell line specificity, PARP-1 vs. PARP-2 selectivity). Use molecular docking (AutoDock Vina) to compare binding modes with structurally similar compounds (e.g., KU-0059436, a PARP inhibitor with a phthalazinone core) . Validate discrepancies via kinetic studies (e.g., kcat/Km for enzyme inhibition) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology: Synthesize analogs with variations in:
- Piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess receptor affinity.
- Sulfanylidene replacement (e.g., oxo or imino groups) to evaluate redox stability.
Test analogs in parallel assays (e.g., radioligand binding for receptor occupancy, ADMET profiling for bioavailability) .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodology: Apply in silico ADMET predictors (e.g., SwissADME, ProTox-II) to identify metabolic hotspots (e.g., cytochrome P450 oxidation of the piperazine ring). Validate with hepatic microsome assays (human/rat) and AMES tests for mutagenicity. Compare with reference compounds (e.g., PARP inhibitors like Olaparib) .
Q. How can in vivo efficacy be evaluated in disease models?
- Methodology: Use xenograft models (e.g., SW620 colorectal cancer) with oral or intraperitoneal administration (10–50 mg/kg). Monitor tumor volume (caliper measurements) and biomarkers (e.g., PARylation levels via Western blot). Pair with PK/PD modeling to correlate plasma concentration (Cₘₐₓ, AUC) with efficacy .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data?
- Methodology: Use non-linear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope = 1 for standard inhibition). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals for IC₅₀ values .
Q. How to design a study investigating synergistic effects with existing therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
